9-Hydroxyhexahydrocannabinol

Description

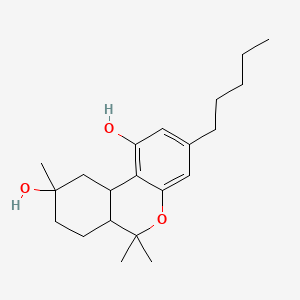

Structure

3D Structure

Properties

IUPAC Name |

6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-14-11-17(22)19-15-13-21(4,23)10-9-16(15)20(2,3)24-18(19)12-14/h11-12,15-16,22-23H,5-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGRDIFQZVURIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36028-45-2 | |

| Record name | 9-Hydroxyhexahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036028452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Sophisticated Synthetic Methodologies and Chemical Derivatization of 9 Hydroxyhexahydrocannabinol

Elucidation of Total Synthesis Pathways

Total synthesis provides a means to construct the 9-OH-HHC scaffold from fundamental, achiral, or stereochemically simple precursors. This approach offers the flexibility to introduce a wide variety of structural modifications that are not accessible through partial synthesis from natural cannabinoids.

Regioselective and Stereoselective Synthesis Strategies

A key challenge in the synthesis of 9-OH-HHC is the precise control over its multiple stereocenters. The orientation of the hydroxyl group at the C9 position, in particular, has a significant impact on the molecule's biological activity. nih.gov Advanced synthetic strategies focus on stereoselective reactions to control these configurations.

One effective strategy involves the late-stage reduction of a 9-ketohexahydrocannabinol intermediate. The choice of reducing agent dictates the stereochemical outcome, allowing for selective access to either the 9α- or 9β-hydroxy epimer. For instance, the reduction of a 9-keto analog with sodium borohydride (B1222165) preferentially yields the equatorial (9β) alcohol, while the use of a bulkier reducing agent like potassium tri-sec-butyl borohydride (K-selectride) leads exclusively to the formation of the axial (9α) alcohol. nih.gov This highlights the power of reagent-controlled stereoselectivity in cannabinoid synthesis.

While the total synthesis of 9-OH-HHC itself is not extensively detailed in the literature, methodologies developed for closely related cannabinoids are instructive. For example, the first total synthesis of 9β-11-hydroxyhexahydrocannabinol was achieved using a proline-catalyzed inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netacs.orgacs.org This powerful strategy constructs the cyclohexane (B81311) ring with two chiral centers in a highly diastereoselective and enantioselective manner (97% ee). researchgate.netacs.orgacs.org Such advanced cycloaddition reactions represent the forefront of stereoselective synthesis in the cannabinoid field.

Table 1: Stereoselective Reduction of a 9-Keto-HHC Intermediate

| Reagent | Temperature | Product Ratio (Equatorial:Axial) | Predominant Isomer | Yield |

| Sodium Borohydride (NaBH₄) | -40°C | 97:3 | 9β-OH (Equatorial) | 85% |

| K-Selectride | -78°C | Exclusive | 9α-OH (Axial) | 70% |

| Data sourced from a study on novel hexahydrocannabinol (B1216694) analogs. nih.gov |

Advanced Precursor Utilization in Multistep Synthesis (e.g., Optically Pure Citronellal (B1669106), Cyclohexane-1,3-diones)

The construction of the complex tricyclic core of 9-OH-HHC relies on the strategic use of advanced precursors. Common building blocks include substituted resorcinols (such as olivetol) and chiral terpenes. nih.govwikipedia.org Several research groups have successfully synthesized hexahydrocannabinol (HHC), the parent compound of 9-OH-HHC, using optically pure citronellal and olivetol. wikipedia.org

In a representative synthetic sequence for 9-OH-HHC analogs, various substituted resorcinols are coupled with a chiral terpene acetate (B1210297) mixture. nih.gov This acid-catalyzed condensation reaction forms the key bicyclic intermediates, which already contain the necessary stereochemistry for the final hexahydrocannabinol core. nih.gov The use of precursors like 3,5-dimethoxybenzaldehyde (B42067) to build custom resorcinol (B1680541) side-chains allows for systematic variation of the molecule's lipophilic tail. nih.gov

Partial Synthesis and Chemoenzymatic Transformations from Precursor Cannabinoids

Partial synthesis, which uses readily available natural cannabinoids like Tetrahydrocannabinol (THC) and Cannabidiol (B1668261) (CBD) as starting materials, is the most common route to HHC and its derivatives. nih.govresearchgate.net This approach is often more commercially viable than total synthesis.

Controlled Hydrogenation of Tetrahydrocannabinol (THC) Isomers

The direct precursors to the HHC scaffold are the THC isomers, primarily Δ⁹-THC and Δ⁸-THC. oup.com Catalytic hydrogenation of the double bond in the cyclohexene (B86901) ring of THC yields a mixture of two HHC diastereomers: (9R)-HHC and (9S)-HHC. nih.gov The ratio of these diastereomers is highly dependent on the starting material and the reaction conditions, including the choice of catalyst. nih.govnih.gov

Hydrogenation of Δ⁹-THC typically produces an excess of the (9S)-HHC epimer. nih.gov

Hydrogenation of Δ⁸-THC generally favors the formation of the (9R)-HHC epimer. nih.gov

Various catalysts have been explored to control this stereoselectivity. For example, hydrogenation of Δ⁹-THC using Adam's catalyst (PtO₂) can afford (9S)-HHC and (9R)-HHC in a ratio of approximately 1:7, whereas using 5% Palladium on carbon (Pd/C) on a mixture of Δ⁹-THC and Δ⁸-THC has been shown to yield a 3:7 ratio of the 9S and 9R diastereomers. nih.gov Advanced methods using catalytic static mixers have been developed for a robust, preparative-scale continuous synthesis of HHC from THC isomers. rsc.org The resulting HHC mixture can then be further functionalized, for example by oxidation to a 9-keto-HHC followed by stereoselective reduction to 9-OH-HHC.

Table 2: Influence of Catalyst on Diastereomeric Ratio in HHC Synthesis

| Starting Material | Catalyst | Diastereomer Ratio ((9S)-HHC : (9R)-HHC) |

| Δ⁹-THC | Adam's Catalyst (PtO₂) | ~1:7 |

| Δ⁹-THC / Δ⁸-THC mixture | 5% Pd/C in Ethanol | 3:7 |

| Δ⁸-THC | Hydrogen-Atom Transfer (HAT) | 1:11 |

| Data compiled from various synthetic studies. nih.gov |

Derivatization from Cannabidiol (CBD) and Related Scaffolds

Due to the abundance of hemp-derived CBD, it has become the primary precursor for the large-scale manufacture of HHCs. researchgate.netcaymanchem.com The process is a two-step conversion. First, CBD undergoes an acid-catalyzed intramolecular cyclization to yield a mixture of Δ⁹-THC and Δ⁸-THC. oup.comnih.govcaymanchem.com This isomerization has been known for decades and can be directed toward either Δ⁸-THC or Δ⁹-THC by carefully selecting the acid catalyst and reaction conditions. nih.gov

Following the cyclization, the resulting THC mixture is subjected to catalytic hydrogenation as described above to produce the diastereomeric mixture of (9R)-HHC and (9S)-HHC. researchgate.netcaymanchem.com Furthermore, some studies have reported the direct formation of HHC derivatives from CBD under certain acidic conditions. For example, the treatment of CBD in simulated gastric juice has been shown to produce derivatives such as 9α-hydroxy-HHC and 8-hydroxy-iso-HHC, indicating a potential direct, albeit complex, pathway from CBD to hydroxylated HHC scaffolds. nih.gov

Design Principles for Novel 9-Hydroxyhexahydrocannabinol Analogs

The design of novel 9-OH-HHC analogs is guided by structure-activity relationship (SAR) studies aimed at understanding how specific structural modifications influence binding affinity and selectivity for the cannabinoid receptors (CB1 and CB2). nih.gov Two key regions of the classical cannabinoid template are typically targeted for modification: the C9 position of the central ring and the C3 aliphatic side chain. nih.gov

Systematic studies have shown that the functional group at the C9 position significantly affects receptor interaction. A study involving a series of novel HHC analogs demonstrated that converting a 9-keto group to a 9β-hydroxyl group consistently enhances the ligand's binding affinity for both CB1 and CB2 receptors. nih.gov

The lipophilic side chain at the C3 position is also a critical determinant of cannabinergic potency. By replacing the common 1′,1′-gem-dimethyl group on the side chain with larger and more constrained cyclic moieties (e.g., cyclobutyl or cyclopentyl rings), researchers can probe the steric and conformational requirements of the receptor's binding pocket. This SAR exploration led to the development of analogs with high affinity, such as a 9β-Hydroxy-HHC analog with a C1′-cyclobutyl side chain that exhibited a Kᵢ of 0.16 nM for the CB1 receptor and a 26-fold selectivity for CB1 over CB2. nih.gov These findings demonstrate that careful manipulation of the C9 substituent and the C3 side chain are core principles in the rational design of potent and selective 9-OH-HHC analogs.

Table 3: Binding Affinities (Kᵢ, nM) of Selected 9-OH-HHC Analogs

| Analog (C3 Side Chain) | C9-Substituent | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| 1′,1′-dimethylheptyl | 9-Keto | 0.81 | 0.35 |

| 1′-cyclobutyl-hexyl | 9-Keto | 1.1 | 1.9 |

| 1′-cyclobutyl-hexyl | 9β-OH | 0.16 | 4.2 |

| Data from a study on novel side chain hexahydrocannabinol analogs. nih.gov |

Structure-Guided Rational Design for Modulating Chemical Properties

Structure-guided rational design involves the strategic modification of a lead compound to enhance desired properties based on an understanding of its chemical structure and biological targets. For derivatives of hexahydrocannabinol (HHC), including 9-OH-HHC, this approach has been pivotal in exploring how molecular changes influence interactions with cannabinoid receptors (CB1 and CB2).

Researchers have designed and synthesized novel C9- and C11-hydroxy-substituted HHC analogues to create "controlled deactivation" cannabinoids. nih.gov The core principle of this design is to introduce a metabolically labile group, such as an ester, onto the molecule's side chain. This strategy aims to produce compounds that are potent but have a short duration of action, as they are rapidly hydrolyzed in the body to metabolites with significantly lower affinity for cannabinoid receptors. nih.gov

This approach has led to the development of HHC analogues with a 1′,1′-dimethyl-2′-carboxyester group on the side chain, which have demonstrated remarkably high affinities for both CB1 and CB2 receptors. nih.gov The inclusion of the hydroxyl group at the C9 position, as in 9-OH-HHC, contributes to the polarity of the molecule. The SAR study indicates that the HHC scaffold is particularly sensitive to substitutions at the C1' position of the side chain in terms of receptor recognition. nih.gov

The table below summarizes key findings from structure-guided design studies on hydroxyl-substituted HHC analogues.

| Structural Modification | Rationale | Observed Effect on Properties | Reference |

| Introduction of C9- or C11-hydroxyl group | Increase polarity and provide a potential point for further derivatization. | Contributes to the overall pharmacophore for receptor binding. | nih.gov |

| Addition of a 2',3'-ester group to the side chain | Create a metabolically labile point for controlled deactivation. | Hydrolytic metabolites show no significant affinity for CB1/CB2 receptors. | nih.gov |

| Inclusion of a 1',1'-dimethyl-2'-carboxyester group | Explore SAR at the side chain to optimize receptor affinity. | Resulted in analogues with remarkably high affinity for both CB1 and CB2 receptors. | nih.gov |

Synthesis of Conjugates and Pro-derivatives for Research Applications

The synthesis of conjugates and pro-derivatives (often referred to as prodrugs) of 9-OH-HHC is a key strategy for creating specialized molecules for research. A pro-derivative is an inactive or less active molecule that is metabolically converted into an active form. This approach can be used to modify the pharmacokinetic profile of a compound.

A prominent example in the HHC family involves the synthesis of ester derivatives, which function as pro-derivatives. nih.gov In a research context, these molecules are designed to be stable until they reach a specific biological environment where enzymatic action (e.g., by esterases) cleaves the ester group, releasing the active hydroxyl-substituted HHC. This "controlled deactivation" is, in essence, a prodrug strategy designed to yield an inactive metabolite rather than an active parent drug. nih.gov

The synthetic pathway to these derivatives often begins with the core HHC structure. For instance, the total synthesis of potent cannabinoids like 9β-11-hydroxyhexahydrocannabinol has been achieved through multi-step processes, including asymmetric catalysis like the proline-catalyzed inverse-electron-demand Diels–Alder reaction to construct the chiral centers of the cyclohexane ring with high enantioselectivity. acs.org Similar sophisticated strategies can be adapted to produce the 9-OH-HHC scaffold, which can then be further functionalized.

Subsequent steps would involve esterification at a hydroxyl group or, more commonly, modification of the alkyl side chain to introduce the desired pro-derivative moiety. These synthetic efforts have produced a range of HHC analogues for pharmacological evaluation, contributing to a deeper understanding of the endocannabinoid system. nih.gov

The table below details examples of derivatization strategies for research purposes.

| Derivative Type | Synthetic Strategy | Research Application | Reference |

| Side-Chain Ester Pro-derivative | Esterification of a carboxylic acid function introduced onto the alkyl side chain. | To create compounds with high potency and short duration of action for pharmacological studies. | nih.gov |

| Hydroxymethyl Analogue | Reduction of a C9 aldehyde intermediate, derived from an olefination/hydrolysis sequence. | Serves as a key intermediate for creating further derivatives and studying the role of the C9 substituent. | nih.gov |

Biosynthetic Pathways and Trace Occurrence of 9 Hydroxyhexahydrocannabinol in Natural Systems

Detection and Characterization as a Minor Phytocannabinoid in Cannabis sativa Extracts

9-Hydroxyhexahydrocannabinol (9-OH-HHC) is recognized as a minor phytocannabinoid that occurs in trace quantities within the Cannabis sativa plant. Its detection in natural extracts is challenging due to its low abundance compared to major cannabinoids like Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and Cannabidiol (B1668261) (CBD). However, specific high-potency cannabis cultivars have been shown to contain trace amounts of Hexahydrocannabinol (B1216694) (HHC) and several of its isomers, including 9α-hydroxyhexahydrocannabinol cbdoracle.com.

The parent compound, Hexahydrocannabinol (HHC), is also found naturally in cannabis preparations in minute amounts nih.govwikipedia.org. One study in 2020 successfully identified HHC in a lipid extract derived from Cannabis sativa seeds, confirming its status as a naturally occurring phytocannabinoid wikipedia.org. The presence of these parent compounds in the plant provides a basis for the natural occurrence of their hydroxylated derivatives.

The characterization of these trace compounds in complex cannabis extracts requires sophisticated analytical techniques. Methods such as gas chromatography, liquid chromatography, and mass spectrometry are essential for separating and identifying the various diastereomers of HHC and its hydroxylated forms, distinguishing them from other related cannabinoids forgehemp.com.

| Compound | Natural Source | Relative Abundance | Reference |

|---|---|---|---|

| 9α-Hydroxyhexahydrocannabinol | High-potency Cannabis sativa cultivars | Trace | cbdoracle.com |

| Hexahydrocannabinol (HHC) | Cannabis sativa seeds and aged plant material | Trace | nih.govwikipedia.org |

Postulated Biogenesis and Enzymatic Mechanisms within Plant Metabolism

Unlike major cannabinoids such as THC and CBD, which are synthesized via a well-defined enzymatic pathway starting with cannabigerolic acid (CBGA), there is no currently known direct biosynthetic pathway for HHC or 9-OH-HHC within the Cannabis sativa plant wikipedia.orgnih.gov. The presence of these compounds in trace amounts is not believed to result from a dedicated enzymatic synthesis but rather from the chemical transformation or degradation of other, more abundant cannabinoids over time.

It is postulated that HHC may form in aged cannabis samples through processes such as the photochemical degradation of cannabidiol (CBD) or the disproportionation of Δ⁹-THC nih.gov. These non-enzymatic reactions would lead to the saturation of the double bond in the cyclohexene (B86901) ring of THC, resulting in the stable hexahydrocannabinol structure.

The formation of this compound would then likely occur as a subsequent step, potentially through an oxidation or hydroxylation process affecting the newly formed HHC molecule. This secondary transformation could be mediated by general-purpose oxidative enzymes within the plant, although the specific mechanisms have not been elucidated. The natural occurrence of 9-OH-HHC is therefore considered a consequence of the degradation and subsequent modification of primary cannabinoids.

Comparative Analysis of Natural vs. Synthesized this compound Forms

A significant distinction exists between the 9-OH-HHC found naturally in cannabis and the forms that are commercially available, which are predominantly semi-synthetic cbdoracle.com. The differences lie primarily in their origin, stereochemistry, and the typical composition of the final product.

Natural 9-OH-HHC:

Origin: Occurs in trace amounts within the Cannabis sativa plant, likely as a degradation product of other cannabinoids cbdoracle.comnih.gov. Due to its extremely low concentration, it is not commercially extracted from plant material.

Synthesized 9-OH-HHC:

Origin: Most commercially available HHC and its derivatives are produced synthetically cbdoracle.com. The process typically involves the chemical modification of more abundant, hemp-derived cannabinoids like CBD or THC researchgate.net. A common method is the catalytic hydrogenation of Δ⁸-THC or Δ⁹-THC, which reduces the double bond to create the HHC structure forgehemp.comnih.gov. 9-OH-HHC is often formed as an impurity during the synthesis of Delta-8-THC wikipedia.org.

Stereochemistry: The synthesis of HHC from THC creates a new stereogenic center at the C-9 position. This results in a product that is a mixture of two different diastereomers (or epimers): (9R)-HHC and (9S)-HHC forgehemp.comnih.gov. Consequently, synthetic 9-OH-HHC is also a mixture of its corresponding (9R) and (9S) epimers. The ratio of these epimers can vary significantly depending on the starting cannabinoid (Δ⁸-THC vs. Δ⁹-THC) and the specific reaction conditions used during synthesis researchgate.netacs.org.

This variation in the diastereomeric ratio is a key differentiator. While the precise stereochemistry of the trace natural form is not well-documented, it is unlikely to be the variable mixture characteristic of synthetic products.

| Characteristic | Natural 9-OH-HHC | Synthesized 9-OH-HHC |

|---|---|---|

| Source | Trace component in Cannabis sativa | Semi-synthesized from CBD, Δ⁸-THC, or Δ⁹-THC researchgate.netwikipedia.org |

| Production Method | Postulated degradation/transformation of other cannabinoids nih.gov | Catalytic hydrogenation of THC isomers forgehemp.comnih.gov |

| Stereochemistry | Specific stereoisomer(s) likely, but not well-characterized due to low abundance | A mixture of (9R) and (9S) diastereomers forgehemp.comnih.gov |

| Isomeric Composition | Consistent natural form | Variable ratio of 9R to 9S epimers depending on synthesis protocol researchgate.netacs.org |

Advanced Spectroscopic and Chromatographic Characterization of 9 Hydroxyhexahydrocannabinol Isomers

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise characterization of 9-HHC isomers relies on a combination of spectroscopic techniques that provide detailed information about the molecule's three-dimensional structure, elemental composition, and constituent functional groups.

One-Dimensional (1D) and Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical assignment of cannabinoid isomers. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (including COSY, HMQC, and HMBC) are employed to map the connectivity and spatial relationships of atoms within the molecule. nih.govresearchgate.net

For 9-HHC, the stereochemistry at the C9 position, which defines the 9α- and 9β-epimers, can be determined by analyzing the chemical shifts and coupling constants of nearby protons, particularly H-10a. The orientation of the C9 hydroxyl group (axial vs. equatorial) influences the magnetic environment of adjacent nuclei, leading to distinct and predictable differences in the NMR spectrum. 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can further confirm stereochemical assignments by identifying protons that are close in space. While specific NMR data for 9-HHC is not extensively published, the principles are well-established from comprehensive NMR studies of other major cannabinoids. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in 9-HHC Isomers

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Significance in Stereochemical Assignment |

|---|---|---|---|

| C9-OH | Variable (broad singlet) | - | Presence confirmed, but position does not directly assign stereochemistry. |

| H-10a | Distinct shifts for 9α vs. 9β isomers | - | Coupling constants with adjacent protons (H-10, H-6a) are highly sensitive to the C9 stereochemistry. |

| C9 | - | ~70-80 | Chemical shift is influenced by the hydroxyl group's orientation. |

| C11 (Methyl at C9) | Distinct shifts for 9α vs. 9β isomers | ~20-30 | The chemical shift of the methyl group is a key indicator of its axial or equatorial position. |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is critical for confirming the elemental composition of a compound by providing a highly accurate mass measurement. nih.govsemanticscholar.org For 9-Hydroxyhexahydrocannabinol, which has a molecular formula of C₂₁H₃₂O₃, HRMS can verify its exact mass with a high degree of precision, distinguishing it from other compounds with the same nominal mass. nih.govwikipedia.org

In tandem mass spectrometry (MS/MS) experiments, fragmentation patterns provide further structural information. The electron-impact ionization mass spectra of 9-OH-HHC isomers confirm a molecular mass of 332 amu. forgehemp.com A characteristic fragmentation observed is the loss of a water molecule (18 amu) from the parent ion, which is indicative of the hydroxyl group. forgehemp.com This technique is instrumental in metabolic studies and for identifying HHC and its derivatives in various biological matrices. nih.govresearchgate.net

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₃₂O₃ |

| Molecular Weight (g/mol) | 332.484 wikipedia.org |

| Exact Mass (Da) | 332.23514488 nih.gov |

| Common Fragmentation | Loss of H₂O (18 amu) forgehemp.com |

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 9-HHC, IR analysis would confirm the presence of its defining chemical features. The hydroxyl (-OH) groups (both the phenolic hydroxyl at C1 and the tertiary hydroxyl at C9) would produce a characteristic broad absorption band in the region of 3600-3300 cm⁻¹. The C-O stretching vibrations from the ether linkage and the hydroxyl groups would appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Studies have shown that cannabinoids exhibit strong absorption in the mid-IR spectral region between 1250 and 952 cm⁻¹, which can be utilized for quantitative analysis. cannabissciencetech.com

Table 3: Characteristic Infrared (IR) Spectroscopy Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic and Tertiary Alcohol) | 3600 - 3300 (Broad) |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C-O Stretch (Ether and Alcohol) | 1250 - 1000 |

Chromatographic Separation and Enantiomeric Resolution of Epimers

Due to their structural similarities, the separation of 9-HHC isomers presents a significant analytical challenge. Advanced chromatographic techniques are essential for resolving the diastereomeric (9α- and 9β-) and enantiomeric pairs.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Diastereomeric Separation

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for separating diastereomers, as these isomers have different physical properties and can be resolved using achiral stationary phases. forgehemp.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), has been shown to effectively separate the diastereomers of 9-hydroxy-HHC. forgehemp.com The different spatial arrangements of the hydroxyl group in the 9α- and 9β-epimers lead to differences in their interaction with the stationary phase, allowing for their separation. nih.gov Various LC-MS/MS methods have been developed and validated for the simultaneous analysis and quantification of HHC isomers in different matrices. nih.govresearchgate.net

Gas Chromatography (GC): GC, typically coupled with a mass spectrometer (GC-MS), is also well-suited for separating cannabinoid isomers. nih.gov The 9-OH-HHC diastereomers have been shown to have long retention times relative to HHC, which is consistent with their higher polarity and boiling points. forgehemp.com GC-MS analysis can provide clear separation and identification of the individual diastereomers without evidence of thermal degradation (i.e., loss of water) during the chromatographic run. forgehemp.com

Table 4: Chromatographic Separation of 9-HHC Diastereomers

| Technique | Stationary Phase Type | Principle of Separation | Research Finding |

|---|---|---|---|

| Reversed-Phase HPLC | Achiral (e.g., C18) | Differential partitioning based on polarity differences between diastereomers. | (±)-9α-OH-HHC and (±)-9β-OH-HHC are clearly separated. forgehemp.com |

| Gas Chromatography (GC-MS) | Achiral (e.g., DB35ms) | Separation based on differences in volatility and interaction with the stationary phase. | Diastereomers are separated with longer retention times than HHC, confirming their higher boiling points. forgehemp.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

While GC and LC are effective for separating diastereomers, the resolution of enantiomers requires a chiral environment. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical and analytical fields. researchgate.netselvita.com

SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity. chromatographyonline.comnih.gov These properties allow for faster separations, higher efficiency, and reduced solvent consumption compared to traditional HPLC. selvita.comnih.gov For the enantiomeric resolution of 9-HHC isomers, SFC would be used in conjunction with a Chiral Stationary Phase (CSP). The CSP creates a stereospecific environment where the enantiomers interact differently, leading to different retention times and enabling their separation. The high compatibility of SFC with mass spectrometry makes it an excellent tool for sensitive and selective detection of the separated enantiomers. researchgate.net SFC has proven to be more successful than traditional HPLC for separating diastereomeric mixtures in diverse compound sets and is highly effective for resolving complex stereoisomers. chromatographyonline.comresearchgate.net

Table 5: Comparison of Chromatographic Techniques for Chiral Separation

| Technique | Advantages for Chiral Separation | Disadvantages |

|---|---|---|

| Supercritical Fluid Chromatography (SFC) | High efficiency, fast analysis times, reduced organic solvent use (greener), compatible with MS. selvita.comchromatographyonline.comnih.gov | Requires specialized instrumentation. |

| High-Performance Liquid Chromatography (HPLC) | Widely available, robust, many available chiral stationary phases. | Longer run and equilibration times, higher solvent consumption. chromatographyonline.com |

| Gas Chromatography (GC) | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds; potential for thermal degradation. |

Compound Names Mentioned

Conformational Analysis and Three-Dimensional Structural Insights

The three-dimensional architecture of this compound (9-OH-HHC) isomers is a critical determinant of their chemical properties and biological interactions. The molecule's structure contains three stereogenic centers, which allows for eight possible stereoisomers. nih.gov However, in typical synthetic preparations originating from Δ⁸-THC or Δ⁹-THC, the stereochemistry at the C6a and C10a positions is generally fixed as (6aR, 10aR), while the configuration at the C9 carbon varies. nih.gov This variation gives rise to two principal diastereomers, or epimers: (9R)-HHC and (9S)-HHC. nih.govacs.orgnih.gov

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in differentiating and characterizing these isomers. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can deduce the precise stereochemistry and dominant conformation of each isomer. For instance, distinct diagnostic signals have been identified that allow for the unambiguous assignment of the (9R) and (9S) configurations. unimi.it The hydrogens on the C10 carbon, as well as the C10 carbon atom itself, resonate at different chemical shifts depending on the C9 stereochemistry. unimi.it

The following interactive table summarizes key NMR diagnostic signals that differentiate the (9R)-HHC and (9S)-HHC epimers, providing a clear example of how spectroscopic data translates to structural insights.

| Signal | Isomer | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H-10α | (9R)-HHC | 3.02 | unimi.it |

| (9S)-HHC | 2.86 | unimi.it | |

| H-10β | (9R)-HHC | 0.78 | unimi.it |

| (9S)-HHC | 1.31 | unimi.it | |

| C10 | (9R)-HHC | 39.0 | unimi.it |

| (9S)-HHC | 36.2 | unimi.it |

In addition to experimental methods, computational chemistry provides powerful tools for conformational analysis. nih.gov Techniques such as molecular mechanics calculations are used to explore the potential energy landscape of the molecule, identifying low-energy, stable conformations. nih.govscribd.com These computational searches systematically vary rotatable bonds to evaluate thousands of potential structures, ultimately predicting the most probable three-dimensional shapes the molecule will adopt. nih.gov

While NMR and computational modeling provide detailed insights into the solution-state structure, X-ray crystallography offers the definitive solid-state structure of a molecule. wikipedia.org This technique involves diffracting X-rays off a crystalline sample to generate a three-dimensional electron density map, from which the precise position of every atom can be determined. wikipedia.orgdartmouth.edu However, obtaining a crystal suitable for X-ray diffraction can be challenging, and to date, publicly accessible crystallographic data for 9-OH-HHC isomers appears limited. The structural elucidation of these isomers, therefore, relies heavily on the combined power of spectroscopic analysis and computational modeling to understand their conformational behavior and three-dimensional properties.

Molecular and Cellular Mechanistic Investigations of 9 Hydroxyhexahydrocannabinol in Vitro and Computational

Exploration of Interactions with Non-Cannabinoid Molecular Targets (e.g., TRP Channels)

While the primary targets of most cannabinoids are the CB1 and CB2 receptors, many have been found to interact with other molecular targets, including the Transient Receptor Potential (TRP) family of ion channels nih.govnih.govresearchgate.net. These channels are involved in various sensory processes. For instance, Δ⁹-THC has been shown to modulate several TRP channels, including TRPV2, TRPA1, and TRPM8 nih.govnih.gov. However, current research has not specifically detailed the interactions between 9-Hydroxyhexahydrocannabinol and TRP channels.

Structure-Activity Relationship (SAR) Profiling at the Molecular Level

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For 9-HHC, the key structural determinant of its activity is the stereochemistry at the C9 position.

The orientation of the methyl group at the C9 position, which results from the reduction of the double bond in THC, dictates the molecule's conformation and its fit within the cannabinoid receptor binding site nih.gov. Computational studies using molecular docking and dynamics simulations have provided insight into why (9R)-HHC is a more potent ligand than (9S)-HHC nih.gov.

These studies show that for both CB1 and CB2 receptors, the (9R)-HHC isomer primarily adopts a "chair" conformation. This places the C9 methyl group in a favorable equatorial position within the receptor's active site nih.gov. In contrast, the (9S)-HHC isomer exists in an equilibrium between the chair and a "twist-boat" conformation. This conformational flexibility ultimately leads to a less stable and less favorable binding interaction within the active sites of both CB1 and CB2, explaining its weaker agonist activity nih.gov. The presence of a hydroxyl group at the C9 or C11 position in the cannabinoid structure has been generally found to potentiate binding affinity for both cannabinoid receptors researchgate.net.

Impact of Side Chain Modifications on Receptor Selectivity and Potency

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the chemical structure of cannabinoids influence their interaction with cannabinoid receptors, namely CB1 and CB2. A key area of investigation has been the aliphatic side chain at the C3 position, which plays a pivotal role in determining cannabinergic potency.

In the context of hexahydrocannabinol (B1216694) (HHC) analogs, research has explored the effects of various side chain modifications on receptor affinity and selectivity. One study investigated 9-keto and 9-hydroxyl tricyclic structures with conformationally modified side chains. It was found that analogs with a seven-atom long side chain substituted with a cyclopentyl ring at the C1′ position exhibited very high affinities for both CB1 and CB2 receptors, with Ki values ranging from 0.97 nM to 5.25 nM, but showed no significant preference for either receptor. nih.gov

However, modifying the size of the C1' ring substituent to a smaller cyclobutyl group resulted in a notable shift towards CB1 selectivity. nih.gov For instance, the 9-keto HHC analog with a C1'-cyclobutyl substitution and a heptyl side chain demonstrated a 16-fold selectivity for the CB1 receptor. nih.gov This selectivity was further enhanced in its 9β-hydroxy counterpart.

A particularly potent and selective CB1 agonist, (6aR, 9R, 10aR)-3-(1-hexyl-cyclobut-1-yl)-6a,7,8,9,10,10a-hexahydro-6,6-dimethyl-6H-dibenzo[b,d]pyran-1,9-diol (AM2389), emerged from these studies. This compound, a 9β-OH HHC analog, exhibited a remarkably high affinity for the CB1 receptor (Ki = 0.16 nM) and a 26-fold selectivity for CB1 over CB2. nih.gov The high in vitro and in vivo potency of AM2389 underscores the significant impact of side chain modifications on the pharmacological properties of HHC derivatives. nih.gov

These findings suggest that the binding domains of CB1 and CB2 receptors at the level of the benzylic side chain carbon are sensitive to the size and conformation of the substituent. The parallel SAR trends observed between (−)-Δ⁸-THC and HHC analogs indicate that these two classes of cannabinoids share key binding motifs. nih.gov

Table 1: Impact of Side Chain Modifications on Receptor Affinity and Selectivity of HHC Analogs Data sourced from in vitro studies.

| Compound | Side Chain Modification | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |

| 9-keto-HHC analog | C1'-cyclopentyl, seven-atom chain | 0.97 - 5.25 | 0.97 - 5.25 | ~1 |

| 9-keto-HHC analog | C1'-cyclobutyl, heptyl chain | 0.84 | 13.44 | 16 |

| AM2389 (9β-OH-HHC analog) | C1'-cyclobutyl, hexyl chain | 0.16 | 4.16 | 26 |

Pharmacophore Modeling and Ligand-Binding Pocket Analysis

Computational studies, including molecular docking and molecular dynamics simulations, have provided valuable insights into the binding of HHC epimers to the CB1 and CB2 receptors, explaining the observed differences in their affinities and activities. These studies effectively serve as a form of ligand-binding pocket analysis and help in defining the pharmacophore required for potent cannabinoid activity.

A key determinant of the differential binding of (9R)-HHC and (9S)-HHC is the conformation of the molecule within the receptor's active site. Computational results indicate that for both CB1 and CB2 receptors, the more active (9R)-HHC isomer primarily adopts a chair conformation. This conformation places the C9 methyl substituent in a favorable equatorial position within the active site. nih.gov

In contrast, the less active (9S)-HHC isomer exists in an equilibrium between the chair and a twist-boat conformation within the receptor's binding pocket. nih.gov This conformational flexibility ultimately leads to less favorable binding interactions in the active sites of both CB1 and CB2 receptors, rendering (9S)-HHC a less potent ligand compared to (9R)-HHC. nih.gov

Molecular docking studies have further elucidated the specific interactions within the binding pocket. For instance, the phenolic hydroxyl group of THC-like molecules is known to be crucial for high affinity towards the CB1 receptor, primarily through a polar interaction with Serine 383 (Ser3837.39). mdpi.com The altered binding pose of 9S-HHC, where the ligand appears rotated within the pocket, may disrupt this critical interaction, contributing to its weaker agonist properties and lower affinity for the CB1 receptor. mdpi.com

The docking scores from these computational models correlate with the experimentally observed affinities. For example, 9R-HHC shows a docking score of -11.10 kcal/mol at the CB1 receptor, which is comparable to that of Δ⁹-THC (-11.04 kcal/mol). In contrast, 9S-HHC has a lower docking score of -10.23 kcal/mol, predicting a weaker affinity. mdpi.com These computational analyses highlight the plasticity of the cannabinoid receptor binding pockets and how subtle stereochemical differences in ligands can lead to significant variations in binding modes and biological activity. researchgate.net

Table 2: Computational Docking Scores of HHC Epimers at the CB1 Receptor Data derived from in silico molecular docking studies.

| Compound | Docking Score (kcal/mol) | Predicted Affinity |

| (9R)-HHC | -11.10 | High |

| (9S)-HHC | -10.23 | Weaker |

| Δ⁹-THC | -11.04 | High |

An in-depth examination of the metabolic fate of this compound (9-OH-HHC) reveals a complex series of biotransformation reactions, primarily categorized into Phase I and Phase II metabolic pathways. These processes, studied through both in vitro and ex vivo models, are crucial for understanding the compound's pharmacokinetics. The metabolism of HHC shares notable similarities with that of other well-characterized cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), yet presents unique characteristics, particularly concerning its stereoisomers. caymanchem.comnih.gov

Advanced Analytical Research Methodologies for 9 Hydroxyhexahydrocannabinol Characterization

Method Development for Quantitative and Qualitative Analysis in Complex Matrices (Non-Biological)

The analysis of 9-OH-HHC is complicated by the presence of numerous structurally similar compounds, including isomers of tetrahydrocannabinol (THC) and hexahydrocannabinol (B1216694) (HHC). forgehemp.com Therefore, the development of highly selective and sensitive analytical methods is crucial for the unambiguous identification and quantification of 9-OH-HHC in diverse and complex product formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of cannabinoids. Research has confirmed that reference standards of both (±)-9α-hydroxyhexahydrocannabinol and (±)-9β-hydroxyhexahydrocannabinol are suitable for GC-MS analysis. forgehemp.com A key concern with GC-based methods for cannabinoids is the potential for thermal degradation of analytes in the hot injector port. However, studies show that under appropriate conditions, the analysis of 9-OH-HHC proceeds without degradation, such as the loss of a water molecule, during the chromatographic separation. forgehemp.com

The electron-impact ionization mass spectra for both 9α-OH-HHC and 9β-OH-HHC confirm their molecular mass of 332 amu. While the mass spectra are characterized by a loss of 18 amu (indicative of water loss), this occurs within the MS ion source and not as a result of thermal degradation during the GC analysis itself. forgehemp.com Compared to the diastereomers of HHC, the 9-hydroxy analogues exhibit longer retention times, which is consistent with their higher polarity and predicted higher boiling points. forgehemp.com This chromatographic behavior aids in their separation from less polar cannabinoids. While GC-MS methods can be extended to quantify HHC diastereomers, their application to high-throughput screening of 9-OH-HHC in non-biological samples is an area of ongoing development. nih.govresearchgate.net

Table 1: GC-MS Characteristics of 9-OH-HHC Isomers

| Analyte | Molecular Mass (amu) | Key Mass Spectral Feature | Relative Retention Time |

|---|---|---|---|

| (±)-9α-hydroxyhexahydrocannabinol | 332 | Loss of 18 amu (H₂O) in source | Longer than HHC diastereomers |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly because it operates at lower temperatures, thus avoiding the risk of thermal degradation. This technique is highly sensitive and selective, making it well-suited for analyzing complex mixtures. nih.gov

Studies have demonstrated that 9-OH-HHC isomers are amenable to non-destructive analysis by High-Performance Liquid Chromatography (HPLC) and LC-MS. forgehemp.com Using reversed-phase HPLC, the 9α- and 9β-hydroxy-HHC analogues are clearly separated from the diastereomers of HHC. Due to their higher polarity, they exhibit earlier retention times. forgehemp.com The development of LC-MS/MS methods for the quantification of various cannabinoid metabolites is common, and these methodologies can be adapted for 9-OH-HHC in non-biological matrices. researchgate.netnih.gov The high selectivity of tandem mass spectrometry (MS/MS) allows for the creation of specific transition monitoring (MRM) methods, which can distinguish 9-OH-HHC from a multitude of other cannabinoids that may be present in a sample, ensuring accurate quantification even at low levels. youtube.comnih.gov

The diversity and structural similarity of cannabinoid isomers present a significant analytical challenge, often requiring chromatographic separation for differentiation. nih.gov Cyclic Ion Mobility Spectrometry–Mass Spectrometry (cIMS–MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation to mass spectrometry. lcms.cz

A method was developed to analyze 14 different cannabinoid isomers, including 9α-hydroxyhexahydrocannabinol and 9β-hydroxyhexahydrocannabinol, using cIMS-MS. nih.govnih.gov However, this research found that these specific hydrated THC isomers (MW 332) could not be resolved by mobility separation alone, meaning that relying solely on drift time for their identification is insufficient. acs.org

Despite this limitation for 9-OH-HHC isomers, the study successfully leveraged the unique adduct-forming behavior of cannabinoids with silver ions to enhance the separation of other isomer groups. nih.gov This approach amplifies structural differences, improving gas-phase separation. acs.org The study also obtained experimental and theoretical traveling wave collision cross section (TWCCSN2) values for various cannabinoid-Ag(I) species for the first time. nih.gov While direct separation of 9-OH-HHC isomers was not achieved, the broader methodology represents a significant advancement in non-chromatographic analysis of complex cannabinoid mixtures. nih.gov

Table 2: Investigated Cannabinoid Isomers by cIMS-MS

| Compound Group | Compounds Analyzed | Molecular Weight (MW) |

|---|---|---|

| THC Isomers | Δ3-THC, Δ8-THC, Δ9-THC, CBD, Δ8-iso-THC, Δ(4)8-iso-THC | 314 |

| Hydrated THC Isomers | 9α-hydroxyhexahydrocannabinol, 9β-hydroxyhexahydrocannabinol, 8-hydroxy-iso-THC | 332 |

| Cannabinoid Acids | THCA, CBDA | 358 |

Development and Application of Reference Standards for Isomeric Purity

The foundation of any accurate and reliable analytical method is the availability of high-quality, well-characterized reference standards. sigmaaldrich.com For a compound like 9-OH-HHC, which exists as multiple isomers (e.g., 9α and 9β), reference materials are essential for positive identification, method validation, and ensuring isomeric purity in quantification. nih.gov

Research into the analytical characterization of 9-OH-HHC has relied on the use of reference standards for both (±)-9α-hydroxyhexahydrocannabinol and (±)-9β-hydroxyhexahydrocannabinol. forgehemp.com The analysis of these standards confirmed their suitability for use in HPLC, LC-MS, and GC-MS systems, providing the foundational data on their chromatographic behavior and mass spectral characteristics. forgehemp.com The use of certified reference materials allows laboratories to differentiate the diastereomers of 9-OH-HHC from other related substances, which is critical given that different isomers can exhibit varying biological activities. nih.gov These standards are indispensable for developing and validating methods that can accurately determine the individual diastereomers in raw materials and finished consumer products. forgehemp.com

Research into Novel Detection and Quantification Techniques for Enhanced Resolution

The analytical complexity of cannabinoid mixtures drives research into novel detection and quantification techniques to improve resolution and sensitivity. As demonstrated with cIMS-MS, leveraging chemical derivatization or adduct formation in the gas phase can significantly enhance the separation of isomers that are difficult to resolve chromatographically. nih.gov The use of silver ions to amplify structural differences is a prime example of such a novel approach. acs.org

Another area of research involves alternative detection methods for liquid chromatography. For instance, high-performance liquid chromatography with electrochemical detection (HPLC-ECD) has been developed for the quantification of dronabinol (B3416174) (Δ9-THC). nih.gov This technique offers high sensitivity and could potentially be adapted for other structurally related phenolic compounds like 9-OH-HHC. Such methods provide an orthogonal detection mechanism to mass spectrometry, which can be valuable for confirmation and for enhancing resolution in samples where MS ionization is suppressed by the matrix. Further research is needed to explore the applicability of techniques like HPLC-ECD for the routine analysis of 9-OH-HHC.

Computational Chemistry and in Silico Modeling of 9 Hydroxyhexahydrocannabinol

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9-HHC, docking studies have been crucial for elucidating how its stereoisomers, (9R)-HHC and (9S)-HHC, interact differently with cannabinoid receptors, primarily the CB1 receptor.

Research has shown that the (9R)-HHC isomer is a significantly more potent CB1 receptor agonist than the (9S)-HHC isomer. nih.govresearchgate.netresearchgate.net Molecular docking simulations provide a structural explanation for this observed difference in activity. nih.gov Studies comparing the binding poses of the two isomers within the CB1 receptor's active site reveal that (9R)-HHC adopts a conformation that is highly comparable to that of Δ⁹-THC, a well-characterized partial agonist. nih.govresearchgate.net This optimal binding pose facilitates key interactions with amino acid residues in the receptor pocket, leading to efficient receptor activation.

In contrast, (9S)-HHC tends to adopt a different and less favorable binding posture. nih.govresearchgate.net Docking studies indicate that the 9S isomer appears rotated within the binding pocket, resulting in a weaker affinity. nih.gov This altered orientation is predicted to reduce the effectiveness of the ligand-receptor interactions necessary for agonism. The calculated docking score for (9S)-HHC is consistently lower (less favorable) than that for (9R)-HHC, which aligns with experimental data showing its weaker agonist activity. nih.gov

The significant disparity in potency and receptor activation between the two isomers, as explained by docking studies, is detailed in the table below.

| Compound | EC₅₀ (nM) at CB1 Receptor | Maximum CB1 Receptor Activation (Relative to full agonist) | Docking Score (kcal/mol) |

| (9R)-HHC | 53.4 | 41.51% | -11.10 |

| (9S)-HHC | 624.3 | 20.58% | -10.23 |

| Δ⁹-THC | Comparable to (9R)-HHC | Comparable to (9R)-HHC | -11.04 |

This table presents comparative data on the CB1 receptor activity and docking scores for 9-HHC isomers and Δ⁹-THC, based on findings from in vitro assays and molecular docking simulations. nih.gov

These in silico findings underscore the importance of the stereochemistry at the C9 position for the biological activity of HHC. researchgate.net The subtle change from an R to an S configuration dramatically alters the molecule's interaction with the CB1 receptor, providing a clear molecular basis for the observed differences in their pharmacological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org By identifying key physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new or untested compounds. wikipedia.org

While specific QSAR models developed exclusively for 9-HHC derivatives are not extensively documented, principles derived from QSAR studies on analogous cannabinoids, such as Δ⁸-THC and Δ⁹-THC, can be applied to predict the activity of novel 9-HHC compounds. researchgate.net These studies establish a framework for understanding how structural modifications to the cannabinoid scaffold influence receptor binding and functional activity.

Key molecular descriptors that are consistently shown to be important for the activity of classical cannabinoids and would be relevant for 9-HHC QSAR models include:

Alkyl Side-Chain Properties: The length, branching, and conformation of the C3 alkyl side chain are critical determinants of CB1 receptor affinity and potency. QSAR studies have shown that increasing chain length (up to a certain point) and specific conformations that allow the chain to "wrap" around the ring system can enhance affinity.

Stereochemistry: As demonstrated by the difference between (9R)-HHC and (9S)-HHC, the three-dimensional arrangement of atoms is a crucial descriptor. The orientation of substituents, such as the C9 methyl group, directly impacts receptor fit and interaction.

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the ligand dipole moment and the electrostatic potential, can influence interactions within the binding pocket. For instance, the CB2 binding pocket is proposed to have a significant electric field, making these electronic properties important for predicting selectivity. researchgate.net

Topological and Shape Descriptors: These descriptors quantify aspects of the molecule's size, shape, and connectivity, which are fundamental to how well the ligand fits into the receptor's binding site.

A conceptual QSAR framework for 9-HHC would leverage these descriptors to predict the biological activity of new derivatives.

| Structural Modification on 9-HHC Scaffold | Relevant QSAR Descriptors | Predicted Impact on CB1 Activity |

| Elongation of C3 Alkyl Chain | Chain length, Lipophilicity (logP), Molar refractivity | Potential increase in potency up to an optimal length, followed by a decrease. |

| Introduction of Polar Groups | Dipole moment, Hydrogen bond donors/acceptors, Polar surface area | May decrease CB1 affinity but could be explored for modulating selectivity or pharmacokinetic properties. |

| Modification of C9 Methyl Group | Steric parameters, Conformational flexibility | Alterations could significantly impact binding affinity and efficacy, as stereochemistry at this position is critical. |

| Changes to the Phenolic Hydroxyl | Acidity (pKa), Hydrogen bonding capacity | This group is a key pharmacophore; its removal or modification typically reduces activity significantly. |

This table outlines the theoretical application of QSAR principles to predict how structural changes to the 9-HHC scaffold might influence its biological activity, based on established cannabinoid SAR.

By applying these principles, QSAR can serve as a valuable predictive tool in the rational design of novel 9-HHC analogs with potentially enhanced potency, selectivity, or other desirable pharmacological properties.

Molecular Dynamics Simulations for Conformational States and Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For 9-HHC, MD simulations provide deeper insights beyond the static pictures offered by molecular docking. They allow researchers to investigate the dynamic behavior of the ligand-receptor complex, including the conformational flexibility of the ligand within the binding site and the stability of key interactions.

A key application of MD simulations has been to understand the origin of the different binding affinities of the (9R)-HHC and (9S)-HHC epimers at both CB1 and CB2 receptors. nih.gov Computational studies have revealed that the conformational state of the cyclohexyl ring of the HHC molecule is a critical factor. nih.gov

For the more active (9R)-HHC isomer, simulations show that it exists primarily in a stable "chair" conformation within the active sites of both CB1 and CB2. nih.gov This conformation places the C9 methyl group in a favorable equatorial position, allowing for optimal engagement with the receptor. nih.gov

These computational studies highlight that the stereochemistry at C9 not only dictates the initial binding pose but also influences the dynamic conformational behavior of the ligand within the receptor. The ability of (9R)-HHC to maintain a stable, low-energy conformation is key to its higher efficacy, whereas the conformational flexibility and instability of (9S)-HHC lead to a less effective ligand-receptor complex. nih.gov

De Novo Ligand Design Based on Theoretical Frameworks

De novo ligand design is a computational strategy for generating novel molecular structures with the potential to bind to a specific biological target. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build molecules from scratch, piece by piece, based on the properties of the receptor's binding site or a known ligand's pharmacophore.

The 9-HHC molecular structure serves as an excellent theoretical framework for de novo design efforts aimed at creating new cannabinoid receptor modulators. The core dibenzopyran scaffold of 9-HHC is a validated and privileged structure for cannabinoid receptor activity. researchgate.net Computational techniques can leverage this scaffold in several ways:

Scaffold Hopping: This technique involves replacing the core molecular structure (the scaffold) of a known active ligand, like 9-HHC, with a chemically different but functionally equivalent core. nih.govnih.gov The goal is to discover novel chemotypes that retain the desired biological activity but may possess improved properties, such as better pharmacokinetics or a different side-effect profile. Starting with the 9-HHC pharmacophore (the essential 3D arrangement of features required for activity), algorithms can search for new scaffolds that can present these features in the same spatial orientation.

Fragment-Based Growing: De novo design programs can use the 9-HHC molecule as a starting point within the receptor binding site. The algorithm can then "grow" new functional groups or side chains from various points on the scaffold to explore unoccupied pockets within the receptor. This could lead to the design of ligands with enhanced affinity or selectivity for CB1 versus CB2 receptors.

Side-Chain Optimization: Based on the known structure-activity relationships, computational models can systematically explore a vast chemical space of possible substitutions around the 9-HHC scaffold. nih.gov For example, algorithms can design and evaluate thousands of potential C3 alkyl side chains to predict which variations would lead to optimal receptor binding, moving beyond simple linear chains to include branched, cyclic, or functionalized variants.

By using the 9-HHC structure as a foundation, these de novo design strategies provide a rational, computer-aided approach to drug discovery, enabling the exploration of novel chemical space and the generation of new hypotheses for the development of next-generation cannabinoid therapeutics. nih.gov

Future Directions and Unexplored Avenues in 9 Hydroxyhexahydrocannabinol Research

Elucidation of Comprehensive Enzymatic Pathways for Biotransformation

A complete understanding of the metabolic fate of 9-Hydroxyhexahydrocannabinol is fundamental to characterizing its pharmacokinetic profile. While research has identified 9-OH-HHC as a metabolite of THC, the specific enzymatic pathways governing its formation and subsequent biotransformation remain largely uncharacterized. nih.gov Future research must prioritize the identification and characterization of the precise cytochrome P450 (CYP) isoenzymes and other enzyme systems, such as UDP-glucuronosyltransferases (UGTs), responsible for its metabolism.

Studies on the related compound, Hexahydrocannabinol (B1216694) (HHC), indicate that metabolism is stereoselective, with different metabolic fates for the 9(R)-HHC and 9(S)-HHC epimers. caymanchem.comnih.gov For instance, it is suggested that 9(S)-HHC is preferentially hydroxylated at the C8 position, while the C11 position is more susceptible to oxidation in the 9(R)-HHC epimer. caymanchem.comnih.gov Research on THC metabolism has highlighted the primary role of the CYP2C9 isozyme in its depletion and the formation of its hydroxylated metabolites. nih.govbohrium.com

In vitro studies using human liver microsomes have corroborated that Δ⁹-THC can be metabolized into 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH), with the oxidation of Δ⁹-THC to 11-hydroxy-THC (11-OH-THC) preceding the reduction of the double bond. mdpi.com However, the specific enzymes driving this reduction in humans are still unknown, though enzymatic alkene reduction is a known process in human biochemistry, carried out by enzymes like 5α-reductase. mdpi.com Future investigations should employ a combination of human liver microsomes, recombinant human CYP enzymes, and specific chemical inhibitors to map the complete metabolic pathways of 9-OH-HHC. This will clarify the formation of its primary, secondary, and tertiary metabolites and determine the potential for drug-drug interactions.

Development of Advanced Stereoselective Synthetic Methodologies

The biological activity of cannabinoids is often highly dependent on their stereochemistry. The 9-OH-HHC molecule contains multiple chiral centers, making the development of advanced stereoselective synthetic methods a critical research avenue. Such methods are essential for producing specific stereoisomers in high purity, enabling a precise evaluation of their individual pharmacological properties.

Significant progress has been made in the enantioselective total synthesis of related compounds. For example, the first total synthesis of 9β-11-hydroxyhexahydrocannabinol was achieved through a proline-catalyzed inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netacs.org This approach allows for the construction of the cyclohexane (B81311) ring with two chiral centers as a single diastereomer with high enantiomeric excess. researchgate.netacs.org Another strategy involves the sodium borohydride (B1222165) reduction of 9-nor-9-oxohexahydrocannabinol, which yields a high ratio of the equatorial hydroxy compound over the axial isomer. future4200.com

Future efforts should focus on refining these and other synthetic strategies to gain precise control over all stereocenters of the 9-OH-HHC molecule. This includes the development of novel catalysts and chiral auxiliaries to improve reaction efficiency and stereoselectivity. The ability to selectively synthesize the 9α- and 9β- enantiomers, as well as other stereoisomers, is crucial for conducting detailed structure-activity relationship (SAR) studies and for identifying the most therapeutically promising candidates. wikipedia.org

Integration of Multi-Omics Approaches for Deeper Molecular Understanding

To achieve a holistic understanding of the biological effects of 9-OH-HHC, it is imperative to move beyond single-target investigations and embrace a systems-level perspective. The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for dissecting the complex molecular mechanisms influenced by this compound. nih.govmdpi.com

While multi-omics studies have not yet been specifically applied to 9-OH-HHC, their use in characterizing Cannabis sativa provides a clear roadmap. nih.govmdpi.com These approaches can identify correlations between biological processes and metabolic pathways across different molecular layers. nih.gov For 9-OH-HHC, this could involve:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered in response to 9-OH-HHC exposure in relevant cell lines or animal models. This can reveal affected signaling pathways and cellular processes.

Proteomics: To quantify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression.

Metabolomics: To profile the global changes in endogenous metabolites following 9-OH-HHC administration, which can uncover novel metabolic pathways affected by the compound and identify potential biomarkers of its activity.

Exploration of Novel Binding Sites and Off-Target Interactions at a Molecular Level

The primary molecular targets for many cannabinoids are the cannabinoid receptors CB1 and CB2. Research on the parent compound, HHC, has shown that its diastereomers have different binding affinities for these receptors. Specifically, the 9(R)-HHC epimer binds to the CB1 and CB2 receptors with significantly higher affinity than the 9(S)-HHC epimer. caymanchem.comacs.orgnih.gov This difference in binding is attributed to the orientation of the C9 methyl group, which affects the compound's conformation within the receptor's active site. nih.gov

While it is crucial to fully characterize the binding profile of 9-OH-HHC stereoisomers at CB1 and CB2 receptors, future research must also extend beyond these canonical targets. The exploration of novel binding sites and off-target interactions is a critical frontier. Many cannabinoids interact with a range of other receptors and ion channels, including transient receptor potential (TRP) channels, G protein-coupled receptor 55 (GPR55), and various opioid receptors. nih.govnih.gov

A comprehensive screening of 9-OH-HHC against a broad panel of receptors, enzymes, and ion channels is necessary. This can be achieved through a combination of radioligand binding assays, functional assays, and unbiased chemoproteomics approaches. Identifying novel molecular targets will not only provide a more complete picture of 9-OH-HHC's pharmacology but may also uncover new therapeutic applications and explain unexpected biological activities.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] |

| 9(R)-HHC | CB1 | 15 | 3.4 - 9.39 |

| CB2 | 13 | 6.2 | |

| 9(S)-HHC | CB1 | 176 | 57 - 68.3 |

| CB2 | 105 | 55 | |

| Δ⁹-THC | CB1 | 15 | 3.9 - 4.79 |

| CB2 | 9.1 | 2.5 |

This table presents binding and functional activity data for HHC diastereomers and Δ⁹-THC as a reference point for future comparative studies on 9-OH-HHC. Data compiled from multiple sources. caymanchem.comacs.orgnih.govwikipedia.org

Refinement of Computational Models for Predictive Pharmacology

In silico methods are indispensable tools for modern drug discovery and pharmacological research. The refinement of computational models for 9-OH-HHC can accelerate the prediction of its pharmacological properties, guide synthetic efforts, and help interpret experimental data.

Molecular docking and molecular dynamics (MD) simulations have already been employed to investigate the binding of HHC epimers to CB1 and CB2 receptors. nih.gov These studies revealed that the more potent (9R)-HHC isomer favors a chair conformation, placing its C9 methyl group in a favorable equatorial position within the active site. In contrast, the less active (9S)-HHC exists in an equilibrium between chair and twist-boat conformations, leading to less favorable binding. nih.gov

Future computational work should build upon this foundation by:

Developing highly accurate three-dimensional models of 9-OH-HHC stereoisomers.

Performing extensive docking and MD simulations of these isomers with not only CB1 and CB2 but also with potential off-targets identified through screening efforts.

Employing homology modeling to build structures of target proteins for which no crystal structures are available. nih.gov

Utilizing quantitative structure-activity relationship (QSAR) models to predict the activity of novel 9-OH-HHC analogs.

Developing physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion (ADME) of 9-OH-HHC, helping to predict its behavior in vivo. bohrium.comnih.gov

By integrating these advanced computational approaches, researchers can create robust predictive models that will significantly enhance the efficiency of investigating 9-OH-HHC and its derivatives, ultimately facilitating a more rational approach to exploring its therapeutic potential.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 9-OH-HHC | This compound |

| HHC | Hexahydrocannabinol |

| THC | Tetrahydrocannabinol |

| Δ⁹-THC | Delta-9-Tetrahydrocannabinol |

| 11-OH-THC | 11-hydroxy-delta-9-tetrahydrocannabinol |

| HHC-COOH | 11-nor-9-carboxy-hexahydrocannabinol |

| CB1 | Cannabinoid receptor type 1 |

| CB2 | Cannabinoid receptor type 2 |

| GPR55 | G protein-coupled receptor 55 |

| TRP Channels | Transient receptor potential channels |

| CYP | Cytochrome P450 |

| UGT | UDP-glucuronosyltransferase |

Q & A

Q. What analytical methods are recommended for distinguishing 9-OH-HHC from structurally similar cannabinoids?

Methodological Answer:

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) to resolve 9-OH-HHC stereoisomers. Preparative SFC is critical for isolating pure enantiomers for pharmacological studies .

- GC-MS and NMR : Gas chromatography-mass spectrometry (GC-MS) with Restek Rtx-5 MS columns and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) are essential for structural elucidation. Compare retention times and spectral data to certified reference materials (CRMs) .

- HPLC-UV : Reverse-phase HPLC with Gemini-C18 columns and mobile phases (e.g., water/methanol/acetic acid) enables quantification of 9-OH-HHC in complex matrices like hemp extracts .

Q. What synthetic routes are validated for producing 9-OH-HHC?

Methodological Answer:

- Acidic Degradation of THC : Controlled acidic conditions (e.g., HCl in ethanol) convert Δ9-THC to 9-OH-HHC via biphasic degradation. Monitor intermediates using flame-ionization GLC .

- Enantioselective Synthesis : Catalytic asymmetric hydrogenation of Δ9-THC derivatives using chiral catalysts (e.g., Rhodium complexes) yields enantiomerically pure 9β-OH-HHC. Optimize reaction conditions (temperature, pressure) to minimize racemization .

Q. Table 1: Key Analytical Parameters for 9-OH-HHC

| Method | Column/Parameters | Detection Limit | Key Applications | Reference |

|---|---|---|---|---|

| GC-MS | Rtx-5 MS, Helium carrier | 0.1 ng/mL | Purity assessment, isomer separation | |

| Chiral SFC | Chiralpak AD-H, CO/IPA | 1 µg/mL | Enantiomer resolution | |

| HPLC-UV | Gemini-C18, 20:80 HO/MeOH | 5 µg/mL | Crude extract analysis |

Advanced Research Questions

Q. How do stereochemical differences in 9-OH-HHC isomers influence cannabinoid receptor binding?

Methodological Answer:

- Competitive Binding Assays : Use H-CP55,940 displacement assays in HEK-293 cells expressing human CB1/CB2 receptors. 9β-OH-HHC (R-configuration) shows higher affinity (K < 50 nM) than 9α-OH-HHC (K > 500 nM) due to steric hindrance at CB1 .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) reveals that 9β-OH-HHC adopts a binding pose similar to Δ9-THC in the CB1 orthosteric pocket, while 9α-OH-HHC clashes with TM3/6 helices .

Q. What experimental strategies resolve contradictions in reported pharmacological potency of 9-OH-HHC?

Methodological Answer:

- Isomer Ratio Quantification : Many commercial 9-OH-HHC products contain variable R/S isomer ratios. Use chiral SFC or GC-MS to standardize enantiomeric excess (e.g., ≥95% 9β-OH-HHC) before in vivo studies .

- In Vivo Dose-Response Studies : Administer enantiopure 9β-OH-HHC (0.1–10 mg/kg, i.p.) in rodent models (e.g., tetrad battery) to establish EC values for hypothermia and catalepsy. Compare to Δ9-THC dose-response curves .

Q. What metabolic pathways and CYP isoforms are involved in 9-OH-HHC biotransformation?

Methodological Answer:

- In Vitro CYP Screening : Incubate 9-OH-HHC with human liver microsomes and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9). LC-HRMS identifies hydroxylated metabolites (e.g., 11-OH-HHC) .

- Pharmacokinetic Profiling : Conduct crossover studies in rats (oral vs. intravenous administration) to calculate bioavailability (F) and clearance (CL) using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.